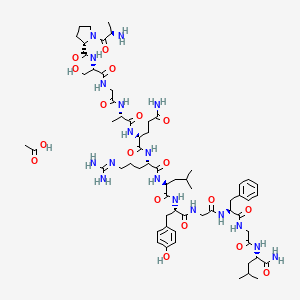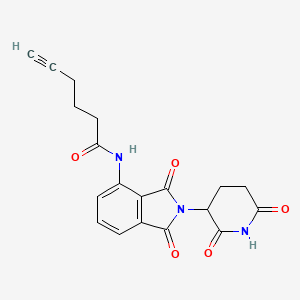![molecular formula C5H5N5 B14761054 Tetrazolo[1,5-a]pyridin-6-amine CAS No. 500787-45-1](/img/structure/B14761054.png)
Tetrazolo[1,5-a]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system comprising a tetrazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by cyclization to form the tetrazole ring . The reaction conditions often require careful control of temperature and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Aminotetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
6-Aminotetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.
Mécanisme D'action
The mechanism of action of 6-Aminotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fused ring system can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Comparaison Avec Des Composés Similaires
Pyridazine Derivatives: These compounds also contain a fused ring system with nitrogen atoms and have similar biological activities.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring structure and is used in various applications, including as a heat-resistant explosive.
Uniqueness: 6-Aminotetrazolo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen atoms and the presence of an amino group, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
500787-45-1 |
|---|---|
Formule moléculaire |
C5H5N5 |
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
tetrazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H,6H2 |
Clé InChI |
PLRQRLCVTQZSBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=NN2C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)



![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)



![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)



![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
